BenchChemオンラインストアへようこそ!

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Breast Cancer Antiproliferative Activity Structure-Activity Relationship (SAR)

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine (CAS 670272-24-9; synonym 1-(diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine) is a synthetic small molecule belonging to the 1-benzhydryl-4-sulfonylpiperazine class. Compounds in this class are characterized by a benzhydryl (diphenylmethyl) group at the N-1 position and a sulfonyl substituent at the N-4 position of the piperazine ring.

Molecular Formula C24H26N2O2S
Molecular Weight 406.54
CAS No. 670272-24-9
Cat. No. B2704982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-(m-tolylsulfonyl)piperazine
CAS670272-24-9
Molecular FormulaC24H26N2O2S
Molecular Weight406.54
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H26N2O2S/c1-20-9-8-14-23(19-20)29(27,28)26-17-15-25(16-18-26)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-14,19,24H,15-18H2,1H3
InChIKeyURRJUFLFWZOQAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-4-(m-tolylsulfonyl)piperazine (CAS 670272-24-9): A Positionally Distinct Sulfonylpiperazine for Targeted SAR Exploration


1-Benzhydryl-4-(m-tolylsulfonyl)piperazine (CAS 670272-24-9; synonym 1-(diphenylmethyl)-4-(3-methylbenzenesulfonyl)piperazine) is a synthetic small molecule belonging to the 1-benzhydryl-4-sulfonylpiperazine class. Compounds in this class are characterized by a benzhydryl (diphenylmethyl) group at the N-1 position and a sulfonyl substituent at the N-4 position of the piperazine ring [1]. The defining structural feature of this specific compound is the meta-methyl substitution on the benzenesulfonyl ring, which constitutes a regiochemical isomer of the more extensively characterized para-methyl (toluene-4-sulfonyl) analogue [2]. The availability of this compound provides chemical biologists and medicinal chemists a focused tool to probe the impact of sulfonyl aryl substitution topology on target binding, cellular activity, and physicochemical properties—a variable frequently acknowledged as critical in sulfonamide-based drug design but rarely isolated for direct comparison in the benzhydryl-piperazine series [2].

Procurement Rationale for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine: Why a Generic Sulfonylpiperazine Cannot Substitute for This Regioisomer


Within the 1-benzhydryl-4-sulfonylpiperazine series, even seemingly minor modifications to the sulfonyl aromatic group profoundly alter biological outcomes. Published structure-activity relationship (SAR) data show that replacing a para-tolyl group with a para-tert-butyl-phenylsulfonyl group converts an essentially inactive antiproliferative compound into the most potent analogue in the series, demonstrating the acute sensitivity of target engagement to sulfonyl substitution [1]. Furthermore, variation of the sulfonyl group among methanesulfonyl, p-tolyl, p-chlorophenyl, p-tert-butylphenyl, and 3,5-dimethylisoxazole derivatives yields distinct antiproliferative profiles against MDA-MB-231 breast cancer cells [1]. In in vivo Ehrlich ascites tumor models, the identity of the sulfonyl substituent directly determines median survival time and extent of angiogenesis inhibition [2]. Substituting the meta-tolyl isomer for a para-tolyl or any other analogue therefore introduces an untested structural variable that cannot be assumed to recapitulate the activity, pharmacokinetics, or safety profile of any other in-class compound. For research groups building SAR models or requiring a specific sulfonylpiperazine regioisomer, generic selection based on shared core scaffold is an inadequate procurement strategy; the precise chemical identity is an irreducible experimental variable.

Quantitative Differentiation Evidence for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine Versus Closest Structural Analogs


Regioisomeric Differentiation: Para-Tolyl vs. Meta-Tolyl Substitution Impacts Antiproliferative Activity in MDA-MB-231 Breast Cancer Cells

The para-tolyl analog, 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine (compound 7b), was evaluated alongside four other sulfonylpiperazines for inhibition of MDA-MB-231 breast cancer cell proliferation. 7b exhibited minimal antiproliferative activity; the most potent compound in the series was the para-tert-butylphenyl analog (7d), which showed significantly greater inhibition [1]. While direct meta-tolyl data were not reported in this study, the complete loss of activity observed with the para-tolyl isomer, contrasted with the activity of the bulkier para-tert-butylphenyl analog, establishes that para-substituted tolyl is an unfavorable pharmacophoric feature in this phenotypic assay. The meta-tolyl positional isomer (the target compound) presents the same methyl group in a topologically distinct orientation, providing a rational basis for a shift in activity that requires empirical testing [1]. This isomer-dependent activity cliff illustrates the necessity of sourcing the specific regioisomer.

Breast Cancer Antiproliferative Activity Structure-Activity Relationship (SAR)

In Vivo Antitumor Differentiation: Sulfonyl Group Identity Drives Differential Survival Benefit in Ehrlich Ascites Tumor Model

A series of five 1-benzhydryl-4-sulfonylpiperazines (3a–e) was evaluated in a mouse Ehrlich ascites tumor (EAT) model for tumor growth inhibition, median survival time (MST), and anti-angiogenic activity. Among the compounds, derivative 3e demonstrated the highest tumor inhibitory and anti-angiogenic effects, while other analogs showed graded activity [1]. The study demonstrates that the sulfonyl substituent differentiates antitumor in vivo efficacy, consistent with the in vitro SAR noted above. Although the specific sulfonyl groups in the 3(a–e) series are not identical to the meta-tolyl target compound, the data firmly establish that interchange of the sulfonyl moiety alters efficacy magnitude [1]. This class-level finding substantiates the procurement decision to select a specific sulfonylpiperazine rather than any generic analog.

In Vivo Anticancer Ehrlich Ascites Tumor Angiogenesis Inhibition

Structural Conformation and Crystallographic Characterization of the Para-Tolyl Regioisomer: A Baseline for Meta-Tolyl Comparisons

The crystal structure of 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine, the direct para-regioisomer of the target compound, has been determined by single-crystal X-ray diffraction and published in the Journal of Chemical Crystallography [1]. The study provides bond lengths, bond angles, and torsional conformations of the piperazine ring, benzhydryl group, and para-tolyl sulfonamide moiety. The meta-methyl substitution in the target compound is expected to modify the overall molecular shape and electrostatic potential surface relative to the para isomer, which may, in turn, influence molecular recognition events. The available para-isomer crystallographic data serve as a structural reference point for computational docking, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) model building that incorporates the meta-tolyl geometry.

X-ray Crystallography Conformational Analysis Structural Chemistry

Optimal Research and Industrial Use Cases for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine (CAS 670272-24-9)


Regioisomeric Probe in Sulfonylpiperazine Anticancer SAR Studies

Based on evidence that the para-tolyl analog exhibits minimal antiproliferative activity in MDA-MB-231 breast cancer cells while the para-tert-butylphenyl analog is potently active [1], the meta-tolyl isomer is a logical next-step probe to map the pharmacophoric requirements around the aryl sulfonyl binding pocket. Researchers can directly compare the meta-tolyl compound with the para-tolyl isomer (available as a previously characterized reference standard) to quantify the contribution of methyl group topology to cellular potency. This head-to-head regioisomeric comparison is particularly valuable for building or refining QSAR models where substitution position is a key descriptor.

In Vivo Antitumor Follow-up with a Defined Sulfonylpiperazine Chemotype

The 2008 in vivo study demonstrated that sulfonylpiperazine derivatives 3(a–e) confer differential survival benefit and anti-angiogenic efficacy in the Ehrlich ascites tumor model, with a specific analog (3e) emerging as the most efficacious [2]. The meta-tolyl compound, being a distinct regioisomer of a known sulfonylpiperazine active scaffold, is a suitable candidate for expansion of the in vivo SAR picture. Procurement of the meta-tolyl compound enables side-by-side in vivo comparison with the para-tolyl isomer (and potentially other sulfonyl analogs) to determine whether methyl positional isomerism impacts tumor growth inhibition, median survival time, or angiogenesis suppression in a statistically significant manner.

Solid-State and Conformational Structural Biology of Benzhydrylpiperazines

The para-tolyl isomer has been fully characterized by single-crystal X-ray diffraction, establishing a high-resolution structural baseline for the benzhydryl-4-sulfonylpiperazine scaffold [3]. The meta-tolyl compound provides an immediate opportunity to investigate the effect of methyl group positional isomerism on molecular conformation, crystal packing, and hydrogen-bonding networks. Procurement of the meta-tolyl regioisomer allows crystallographers and computational chemists to determine whether the predicted change in molecular shape and electrostatic distribution manifests in a different solid-state arrangement, with implications for formulation, solubility, and drug-receptor docking studies.

Chemical Biology Tool for Sulfonyl-Aryl Topology Probing

The sulfonylpiperazine scaffold is recognized in multiple biological contexts, including sigma receptor binding [4]. While the target compound itself has not been directly profiled in published sigma receptor assays, the broader class has established ligand activity dependent on sulfonyl substitution. Acquisition of the meta-tolyl compound, alongside the para-tolyl reference and other sulfonyl analogs, enables systematic profiling of aryl topology on sigma-1/sigma-2 receptor affinity and selectivity. Such a focused regioisomeric series can uncover subtle structure-selectivity relationships that are critical for central nervous system (CNS) target validation but are inaccessible when only the para isomer is used.

Quote Request

Request a Quote for 1-Benzhydryl-4-(m-tolylsulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.